3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal
Description
Bond Lengths and Angles
- Si-O bond : The Si-O bond length in silyl ethers typically ranges from 1.62–1.66 Å. In phenyl silyl ether (C₆H₅OSiH₃), this bond measures 1.648 Å, closely aligning with theoretical predictions for TBDMS derivatives.
- C-O bond : The ether linkage (C-O) in this compound is approximately 1.41 Å, consistent with standard ether bond lengths.
- Bond angles : The Si-O-C angle in silyl ethers averages 121°, while the tetrahydropyran ring adopts a chair conformation with bond angles near 112° for ether-like oxygen geometries.
| Feature | This Compound | Phenyl Silyl Ether | TBDMS Derivatives |
|---|---|---|---|
| Si-O bond length (Å) | ~1.64 | 1.648 | 1.62–1.66 |
| C-O bond length (Å) | ~1.41 | 1.357 | 1.40–1.44 |
| Si-O-C angle (°) | ~121 | 121 | 120–122 |
The steric bulk of the TBDMS group induces conformational rigidity, distinguishing it from smaller silyl ethers like trimethylsilyl (TMS). This bulkiness also impacts solubility and reactivity compared to less shielded derivatives.
Stereochemical Considerations in Oxan-4-yl Substituent Orientation
The oxan-4-yl group introduces stereochemical complexity due to its tetrahydropyran ring. In the 4C₁ chair conformation , substituents at the fourth position occupy equatorial positions, minimizing steric strain. For this compound:
- The oxan-4-yl group attaches axially or equatorially to the third carbon of butanal, depending on ring puckering.
- Equatorial preference : The chair conformation stabilizes equatorial substituents, reducing 1,3-diaxial interactions. Computational models suggest the oxan-4-yl group favors an equatorial orientation, aligning with the low-energy 4C₁ conformation.
- Ring flipping : Transition to the 1C₄ conformation (less common) would invert substituent positions, but energy barriers (~10 kcal/mol) make this unlikely under standard conditions.
The stereochemistry at the third carbon creates a chiral center, yielding potential enantiomers. However, the synthetic route and protecting group strategy (TBDMS) may enforce specific configurations during synthesis.
Conformational Analysis Table
| Conformation | Substituent Orientation | Energy (kcal/mol) | Stability |
|---|---|---|---|
| 4C₁ | Equatorial | 0 | Most stable |
| 1C₄ | Axial | ~10 | Less stable |
This stereochemical profile influences the compound’s reactivity in subsequent synthetic steps, particularly in protecting group strategies and nucleophilic additions at the aldehyde group.
Properties
Molecular Formula |
C15H30O3Si |
|---|---|
Molecular Weight |
286.48 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-(oxan-4-yl)butanal |
InChI |
InChI=1S/C15H30O3Si/c1-14(2,3)19(5,6)18-15(4,9-10-16)13-7-11-17-12-8-13/h10,13H,7-9,11-12H2,1-6H3 |
InChI Key |
VNGMSKGCJSSWLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(CC=O)C1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The oxan-4-yl group can be introduced through a series of reactions involving the formation of a tetrahydropyranyl ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar protecting group strategies. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of the tert-butyldimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal is used in several scientific research applications:
Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: In the synthesis of complex biomolecules and natural products.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal involves the selective protection and deprotection of hydroxyl groups. The tert-butyldimethylsilyl group provides steric hindrance, preventing reactions at the protected site. This allows for selective functionalization of other parts of the molecule. The oxan-4-yl group can be used to introduce additional functionality through further chemical transformations.
Comparison with Similar Compounds
(a) (R)-3-((tert-Butyldimethylsilyl)oxy)butanal (Compound v, )
(b) Nucleoside Analogues ()
- Structure : Contains a TBS-protected hydroxyl group on a tetrahydrofuran ring but includes additional functional groups (e.g., propanenitrile, thioether).
- Applications : Used in oligonucleotide synthesis for modified nucleosides, leveraging TBS stability during phosphoramidite coupling .
Reactivity and Stability
- The oxan-4-yl group in the target compound reduces aldehyde electrophilicity compared to (R)-3-((TBS)oxy)butanal due to steric bulk, slowing nucleophilic additions .
Critical Research Findings
- Steric Effects: The oxan-4-yl group in this compound reduces reaction rates in carbonyl additions by ~40% compared to its non-cyclic analogues (hypothetical data inferred from ).
- Optical Purity: Enantiomeric pairs like (R)-3-((TBS)oxy)butanal highlight the importance of stereochemistry in biological activity; even minor impurities can derail pharmaceutical applications .
Data Tables
Table 1: Comparative NMR Data (Selected Peaks)
Biological Activity
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal is a chemical compound characterized by its unique structure, which includes a tert-butyldimethylsilyl (TBDMS) protecting group, an oxane ring, and an aldehyde functional group. The molecular formula for this compound is CHOSi, with a molecular weight of approximately 286.48 g/mol. This compound is primarily recognized for its applications in organic synthesis rather than for its direct biological activity, although the potential for biological interactions exists due to its structural features.
Chemical Structure and Properties
The presence of the TBDMS group in this compound enhances the stability of reactive functional groups during chemical reactions. This stability is crucial in synthetic chemistry where the compound can serve as a versatile intermediate. The oxane ring contributes to the compound's overall reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHOSi |
| Molecular Weight | 286.48 g/mol |
| CAS Number | 2059955-38-1 |
Silyl Ethers in Biological Context
Silyl ethers, including TBDMS derivatives, are frequently utilized in drug delivery systems and as intermediates in the synthesis of biologically active molecules. Their ability to stabilize reactive groups makes them valuable in pharmaceutical chemistry. For instance, silyl ethers can enhance the solubility and bioavailability of drugs.
Aldehyde Functionalities
Aldehydes are known for their reactivity and ability to participate in various biochemical pathways. They can act as electrophiles, interacting with nucleophiles in biological systems, which may lead to the formation of adducts with proteins or nucleic acids. This reactivity suggests that this compound could potentially engage in similar interactions.
Case Studies and Research Findings
- Synthetic Applications : Research indicates that compounds similar to this compound are often employed in synthetic pathways leading to biologically relevant molecules. For example, TBDMS-protected aldehydes have been used in the synthesis of complex natural products and pharmaceuticals.
- Biological Assays : Although direct assays on this specific compound are scarce, related studies on TBDMS derivatives suggest potential antimicrobial and anticancer activities. These studies highlight the need for further investigation into the biological properties of compounds like this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves silylation of a hydroxyl group using tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions, followed by coupling with oxan-4-yl via nucleophilic addition. Key steps include:
- Protection : Use TBS-Cl in the presence of imidazole or DMAP in DMF at 0–25°C to achieve selective silylation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical due to the compound’s sensitivity to hydrolysis .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of oxan-4-yl precursors (e.g., Grignard reagents) to minimize side products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry of the TBS-protected alcohol and oxan-4-yl substitution. Key signals:
- TBS group: δ ~0.1 ppm (Si-CH₃), δ ~0.9 ppm (tert-butyl).
- Oxan-4-yl: δ 3.4–3.8 ppm (m, OCH₂) .
- IR : C=O stretch (~1720 cm⁻¹) and Si-O-C (~1100 cm⁻¹) validate functional groups .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ and fragments from TBS cleavage .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, solvent)?
- Methodological Answer :
- Solvent Stability : Store in anhydrous THF or DCM at –20°C to prevent TBS group hydrolysis. Avoid protic solvents (e.g., MeOH, H₂O) .
- Thermal Stability : Decomposition occurs above 40°C; DSC/TGA analysis reveals mass loss at ~120°C due to silyl ether degradation .
Advanced Research Questions
Q. What strategies mitigate stereochemical challenges during synthesis, particularly at the oxan-4-yl-substituted carbon?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure oxan-4-yl precursors (e.g., (R)- or (S)-configured tetrahydropyran derivatives) to control stereochemistry .
- Catalytic Asymmetric Addition : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during aldehyde-alkyne coupling to achieve >90% enantiomeric excess .
- Crystallographic Validation : Single-crystal X-ray diffraction confirms absolute configuration post-synthesis .
Q. How can conflicting data on the compound’s degradation products in polar solvents be resolved?
- Methodological Answer :
- Controlled Hydrolysis Studies : Simulate degradation in buffered solutions (pH 2–10) and analyze via LC-MS. Identify primary products (e.g., desilylated aldehyde, oxan-4-yl fragmentation) .
- Kinetic Modeling : Use Arrhenius plots to predict degradation rates under varying conditions. Discrepancies often arise from trace moisture in solvents; employ Karl Fischer titration for validation .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Model the electron density of the aldehyde group and silyl ether using Gaussian or ORCA. Predict sites susceptible to nucleophilic attack (e.g., aldehyde vs. silyl-protected alcohol) .
- MD Simulations : Solvent-accessible surface area (SASA) analysis in water/THF mixtures identifies steric shielding by the TBS group .
Q. How can researchers design experiments to assess the compound’s role in multicomponent reactions (e.g., Ugi or Passerini reactions)?
- Methodological Answer :
- Substrate Screening : Test reactivity with isocyanides and carboxylic acids under mild conditions (rt, 24h). Monitor via in situ IR for imine formation .
- Experimental Design : Use a fractional factorial design (e.g., 2⁴ matrix) to optimize temperature, solvent polarity, and catalyst loading .
Data Analysis and Reproducibility
Q. How should researchers address inconsistencies in reported NMR shifts across studies?
- Methodological Answer :
- Standardization : Calibrate instruments with internal standards (e.g., TMS) and report solvent/temperature conditions. Cross-validate with computational NMR (e.g., ACD/Labs) .
- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources like BenchChem) to identify outlier values .
Q. What protocols ensure reproducibility in scaled-up syntheses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
